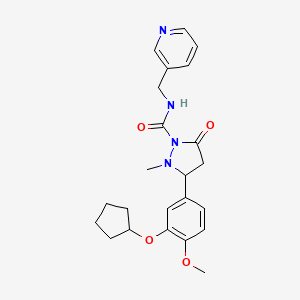

WAY127093B racemate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H28N4O4 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

3-(3-cyclopentyloxy-4-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-3-ylmethyl)pyrazolidine-1-carboxamide |

InChI |

InChI=1S/C23H28N4O4/c1-26-19(13-22(28)27(26)23(29)25-15-16-6-5-11-24-14-16)17-9-10-20(30-2)21(12-17)31-18-7-3-4-8-18/h5-6,9-12,14,18-19H,3-4,7-8,13,15H2,1-2H3,(H,25,29) |

InChI Key |

JBTJXXDPSJKBRV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CC(=O)N1C(=O)NCC2=CN=CC=C2)C3=CC(=C(C=C3)OC)OC4CCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

WAY-127093B: A Technical Guide to its Mechanism of Action on 5-HT2C Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of WAY-127093B, a potent and selective agonist of the serotonin 2C (5-HT2C) receptor. This document details the compound's binding affinity and functional potency, outlines the primary signaling pathway it activates, and provides comprehensive protocols for key experimental procedures used in its characterization.

Core Mechanism of Action

WAY-127093B acts as a direct agonist at the 5-HT2C receptor. Like the endogenous ligand serotonin, WAY-127093B binds to and activates the receptor, initiating a cascade of intracellular events. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gq/G11 family of G proteins.[1] Activation of this receptor by an agonist, such as WAY-127093B, leads to the stimulation of phospholipase C (PLC).[2][3] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][3] The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for a compound identified in the patent literature, believed to be WAY-127093B or a closely related analog from the same discovery program at Wyeth.[4]

Table 1: Binding Affinity of WAY-127093B for the Human 5-HT2C Receptor

| Parameter | Value |

| Ki | 0.28 nM |

Ki represents the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of WAY-127093B at the Human 5-HT2C Receptor

| Parameter | Value |

| EC50 | 17 nM |

| Emax | 60% |

EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[5] Emax (maximum effect) is the maximal response that can be produced by the drug. In this case, the Emax is expressed as a percentage of the response to a reference full agonist.

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway activated by WAY-127093B at the 5-HT2C receptor.

Caption: Canonical 5-HT2C receptor signaling pathway activated by WAY-127093B.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of WAY-127093B with the 5-HT2C receptor are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To measure the ability of WAY-127093B to displace a radiolabeled ligand from the 5-HT2C receptor.

Materials:

-

Cell membranes expressing the human 5-HT2C receptor.

-

Radioligand (e.g., [3H]-mesulergine or [125I]-DOI).

-

WAY-127093B at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a non-labeled ligand like mianserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of WAY-127093B.

-

In a 96-well plate, add cell membranes, radioligand, and either buffer, WAY-127093B, or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

The data is then analyzed using non-linear regression to determine the IC50 value of WAY-127093B, which is the concentration that displaces 50% of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to determine the potency (EC50) and efficacy (Emax) of an agonist.

Objective: To quantify the WAY-127093B-induced accumulation of inositol phosphates in cells expressing the 5-HT2C receptor.

Materials:

-

Cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

-

[3H]-myo-inositol.

-

WAY-127093B at various concentrations.

-

Stimulation buffer (e.g., HEPES-buffered saline containing 10 mM LiCl).

-

Lysis buffer.

-

Anion exchange chromatography columns.

-

Scintillation counter.

Procedure:

-

Plate the cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating them with [3H]-myo-inositol in inositol-free medium for 18-24 hours. This incorporates the radiolabel into the cellular phosphoinositide pool.

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

-

Add WAY-127093B at various concentrations and incubate for a specific time (e.g., 30-60 minutes).

-

Terminate the stimulation by adding a lysis buffer (e.g., ice-cold perchloric acid).

-

Neutralize the cell lysates.

-

Separate the total inositol phosphates from free [3H]-myo-inositol using anion exchange chromatography.

-

Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Analyze the data using non-linear regression to determine the EC50 and Emax of WAY-127093B.

Calcium Flux Assay

This is another functional assay that measures the increase in intracellular calcium concentration following receptor activation.

Objective: To measure the transient increase in intracellular calcium in response to WAY-127093B in cells expressing the 5-HT2C receptor.

Materials:

-

Cells stably expressing the human 5-HT2C receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

WAY-127093B at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence microplate reader or a flow cytometer with a fluidics system.

Procedure:

-

Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence microplate reader.

-

Establish a baseline fluorescence reading.

-

Inject WAY-127093B at various concentrations into the wells and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Analyze the data to determine the EC50 and Emax of WAY-127093B based on the peak fluorescence response.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for characterizing a novel 5-HT2C agonist like WAY-127093B.

Caption: A typical experimental workflow for the characterization of a 5-HT2C agonist.

References

Elusive Synthesis of WAY-127093B Racemate: A Deep Dive into a Hypothetical Pathway

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is a cornerstone of innovation. This in-depth technical guide explores the synthesis of WAY-127093B racemate, a phosphodiesterase IV (PDE4) inhibitor. Due to the absence of a publicly available, step-by-step synthesis pathway for this specific molecule, this document presents a plausible and scientifically grounded hypothetical route. This pathway is constructed by drawing parallels with established synthetic methodologies for analogous pyrimido[1,6-a]azepine derivatives and related heterocyclic systems.

WAY-127093B, chemically known as 2-(3-cyclopentyloxy-4-methoxyphenyl)-7-oxo-6,7-dihydro-5H-pyrimido[1,6-a]azepine-8-carbonitrile, possesses a complex heterocyclic core that presents a significant synthetic challenge. The proposed pathway dissects the construction of the key pyrimido[1,6-a]azepin-7-one ring system and the subsequent introduction of the specific pharmacophoric moieties.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of WAY-127093B suggests a convergent approach. The core pyrimido[1,6-a]azepin-7-one could be assembled from a suitably functionalized pyrimidine and a seven-membered azepine precursor. The substituted benzaldehyde, 3-cyclopentyloxy-4-methoxybenzaldehyde, serves as a crucial building block for introducing the side chain at the 2-position. The final installation of the carbonitrile group at the 8-position represents a key late-stage functionalization.

Hypothetical Synthesis Pathway

The following diagram outlines a potential multi-step synthesis for WAY-127093B racemate.

Caption: A hypothetical multi-step synthesis pathway for WAY-127093B racemate.

Detailed Experimental Protocols (Hypothetical)

The following sections provide detailed, albeit hypothetical, experimental procedures for the key steps outlined in the synthesis pathway. These protocols are based on analogous reactions found in the chemical literature.

Part 1: Synthesis of the Pyrimido[1,6-a]azepine Core

Step 1: Synthesis of Intermediate A (Enamine)

| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |

| Caprolactam | 1.0 | 113.16 g/mol | 11.32 g |

| Ethyl Cyanoacetate | 1.1 | 113.12 g/mol | 12.44 g |

| Toluene | - | - | 150 mL |

| p-Toluenesulfonic acid | 0.05 | 172.20 g/mol | 0.86 g |

-

Procedure: A mixture of caprolactam, ethyl cyanoacetate, and p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove water. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Synthesis of Intermediate B (Pyrimido[1,6-a]azepin-7-one)

| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |

| Intermediate A | 1.0 | - | (Assumed from previous step) |

| Guanidine Hydrochloride | 1.2 | 95.53 g/mol | (Calculated based on Intermediate A) |

| Sodium Ethoxide | 2.5 | 68.05 g/mol | (Calculated based on Intermediate A) |

| Ethanol | - | - | 200 mL |

-

Procedure: To a solution of sodium ethoxide in ethanol, guanidine hydrochloride is added, and the mixture is stirred for 30 minutes. Intermediate A is then added, and the reaction mixture is refluxed for 12 hours. The reaction is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield the pyrimido[1,6-a]azepin-7-one core.

Part 2: Synthesis of the Aryl Sidechain

Step 3: Synthesis of 3-Cyclopentyloxy-4-methoxybenzaldehyde

| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |

| Vanillin | 1.0 | 152.15 g/mol | 15.22 g |

| Cyclopentyl Bromide | 1.2 | 149.03 g/mol | 17.88 g |

| Potassium Carbonate | 2.0 | 138.21 g/mol | 27.64 g |

| Acetone | - | - | 250 mL |

-

Procedure: A mixture of vanillin, cyclopentyl bromide, and potassium carbonate in acetone is refluxed for 24 hours. The reaction mixture is filtered, and the solvent is evaporated. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Part 3: Assembly and Functionalization

Step 4: Synthesis of Intermediate C (7-Chloro Derivative)

-

Procedure: Intermediate B is treated with phosphorus oxychloride (POCl₃) at reflux to convert the ketone to the corresponding 7-chloro derivative.

Step 5: Synthesis of Intermediate D (2-Aryl-pyrimido[1,6-a]azepine)

-

Procedure: A Suzuki coupling reaction between Intermediate C and a boronic acid derivative of 3-cyclopentyloxy-4-methoxybenzaldehyde (prepared separately) is performed using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

Step 6: Synthesis of Intermediate E (8-Bromo Derivative)

-

Procedure: Intermediate D is brominated at the 8-position using N-bromosuccinimide (NBS) in a suitable solvent like chloroform or carbon tetrachloride, often with a radical initiator such as AIBN.

Step 7: Synthesis of WAY-127093B Racemate

-

Procedure: The final step involves a cyanation reaction of the 8-bromo derivative (Intermediate E) using copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Logical Workflow for Synthesis

The following diagram illustrates the logical flow of the proposed synthetic strategy.

Caption: Logical workflow of the hypothetical synthesis of WAY-127093B racemate.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis of WAY-127093B racemate. The proposed pathway is based on established and reliable chemical transformations commonly employed in heterocyclic and medicinal chemistry. While the exact reaction conditions and yields would require experimental optimization, this guide serves as a valuable starting point for researchers and scientists interested in the synthesis of this and related phosphodiesterase IV inhibitors. Further investigation into patent literature and related scientific articles may eventually uncover the precise, industrially practiced synthetic route.

Unraveling WAY-127093B: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-127093B emerged from the research laboratories of Wyeth-Ayerst in the mid-1990s as a potent, orally active inhibitor of phosphodiesterase type IV (PDE4).[1] This technical guide provides a comprehensive overview of the discovery, history, and development of WAY-127093B, presenting key experimental data, detailed methodologies, and a visualization of its mechanism of action. While some public databases have erroneously categorized it as a cyclooxygenase-2 (COX-2) inhibitor, the primary scientific literature firmly establishes its role as a PDE4 inhibitor with anti-inflammatory and anti-allergic properties.

Discovery and History

The initial discovery and development of WAY-127093B can be traced back to a 1995 publication by Howell RE, et al., from Wyeth-Ayerst Research.[1] This seminal work described the compound's promising pulmonary anti-allergic and anti-inflammatory effects in preclinical models, specifically in guinea pigs and rats.[1] The "WAY" prefix in its name is indicative of its origin within the Wyeth-Ayerst research program.

The development of WAY-127093B was part of a broader effort in the pharmaceutical industry to discover novel anti-inflammatory agents for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The scientific rationale was based on the understanding that PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, WAY-127093B increases intracellular cAMP levels, leading to a dampening of the inflammatory response.

Chemical Properties

| Property | Value |

| Chemical Formula | C23H28N4O4 |

| Molecular Weight | 424.49 g/mol |

| CAS Number | 145743-63-1 |

Mechanism of Action: PDE4 Inhibition

WAY-127093B exerts its therapeutic effects by selectively inhibiting the phosphodiesterase type IV (PDE4) enzyme. PDE4 is predominantly expressed in inflammatory and immune cells. Its inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates key components of the inflammatory signaling cascade, ultimately leading to a reduction in the production of pro-inflammatory mediators.

Caption: Mechanism of action of WAY-127093B as a PDE4 inhibitor.

Preclinical Development

In Vivo Anti-inflammatory and Anti-allergic Activity

The foundational preclinical work on WAY-127093B demonstrated its efficacy in animal models of allergic inflammation. The study by Howell RE, et al. (1995) is the primary source of this data.[1]

Experimental Protocol: Guinea Pig Model of Allergic Bronchoconstriction (Presumed)

While the full text of the original publication is not widely available, a standard protocol for such a study would likely involve the following steps:

-

Sensitization: Guinea pigs are sensitized to an allergen, typically ovalbumin, via intraperitoneal injections.

-

Drug Administration: WAY-127093B is administered orally at various doses prior to allergen challenge.

-

Allergen Challenge: Sensitized animals are challenged with an aerosolized solution of ovalbumin to induce bronchoconstriction.

-

Measurement of Bronchoconstriction: Airway resistance and dynamic lung compliance are measured to quantify the severity of the bronchoconstriction.

-

Data Analysis: The inhibitory effect of WAY-127093B on the allergen-induced bronchoconstriction is calculated and compared to a vehicle control group.

Experimental Protocol: Rat Model of Pulmonary Eosinophilia (Presumed)

Similarly, a typical protocol to assess the effect on inflammatory cell influx would be:

-

Sensitization and Challenge: Rats are sensitized and subsequently challenged with an allergen to induce an inflammatory response in the lungs.

-

Drug Administration: WAY-127093B is administered orally.

-

Bronchoalveolar Lavage (BAL): At a specific time point after the allergen challenge, the lungs are lavaged to collect cells from the airways.

-

Cell Counting and Differentiation: The total number of inflammatory cells, particularly eosinophils, in the BAL fluid is determined.

-

Data Analysis: The reduction in eosinophil numbers in the WAY-127093B-treated groups is compared to the control group.

Quantitative Data

Synthesis

A definitive, publicly available synthesis protocol for WAY-127093B has not been identified in the current literature search. However, based on its chemical structure, a plausible synthetic route would likely involve the coupling of a substituted pyrazole or pyridine core with appropriate side chains. A comprehensive search of patents filed by Wyeth-Ayerst in the early to mid-1990s related to pyrazole and pyridine derivatives as phosphodiesterase inhibitors would be the most promising approach to uncover the specific synthetic methodology.

Development History and Current Status

Following the initial promising preclinical data, the development trajectory of WAY-127093B is not well-documented in publicly accessible sources. It is possible that the compound did not advance to later stages of clinical development, or that its development was discontinued for reasons that were not publicly disclosed. Many investigational drugs do not proceed past preclinical or early clinical phases for a variety of reasons, including but not limited to, unfavorable pharmacokinetic profiles, unforeseen toxicity, or a lack of superior efficacy compared to existing or emerging therapies.

Conclusion

WAY-127093B stands as an early example of a potent and orally active PDE4 inhibitor with demonstrated anti-inflammatory and anti-allergic effects in preclinical models. Its discovery by Wyeth-Ayerst contributed to the growing body of evidence supporting PDE4 as a valid therapeutic target for inflammatory diseases. While the detailed quantitative data and the full history of its development remain somewhat elusive in the public domain, the foundational work on WAY-127093B played a role in the broader journey of developing PDE4 inhibitors as a therapeutic class. Further investigation into the archived literature and patent filings from Wyeth-Ayerst in the 1990s would be necessary to construct a more complete technical profile of this compound.

References

Unraveling the Pharmacological Profile of WAY-127093B Racemate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-127093B racemate has been identified as a potent and orally active inhibitor of phosphodiesterase IV (PDE4).[1][2] This enzyme plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune and inflammatory cells. By inhibiting PDE4, WAY-127093B increases intracellular cAMP levels, leading to a broad spectrum of anti-inflammatory and immunomodulatory effects. This technical guide provides a comprehensive overview of the pharmacological profile of WAY-127093B racemate, including its mechanism of action, in vivo effects, and detailed experimental methodologies.

Core Pharmacological Data

While specific quantitative inhibitor constants (IC50 or Ki) for WAY-127093B against PDE4 are not publicly available in the primary literature, its classification as a potent PDE4 inhibitor suggests significant activity in the nanomolar range, similar to other well-characterized PDE4 inhibitors like Rolipram and Roflumilast.

Table 1: Summary of the Pharmacological Profile of WAY-127093B Racemate

| Parameter | Description | Reference |

| Target | Phosphodiesterase IV (PDE4) | [1][2] |

| Mechanism of Action | Inhibition of PDE4, leading to increased intracellular cAMP levels. | |

| Reported In Vivo Activity | Orally active with pulmonary anti-allergic and anti-inflammatory effects in guinea pigs and rats. | [1][2] |

Mechanism of Action: Signaling Pathway

WAY-127093B exerts its effects by intervening in the cAMP signaling pathway. The inhibition of PDE4 prevents the hydrolysis of cAMP to AMP, thereby augmenting the effects of signaling cascades initiated by the activation of Gs protein-coupled receptors.

In Vivo Pharmacological Effects

WAY-127093B has demonstrated significant anti-allergic and anti-inflammatory activities in preclinical animal models.

Pulmonary Anti-Allergic and Anti-Inflammatory Effects

A key study by Howell et al. (1995) established the in vivo efficacy of WAY-127093B in rodent models of allergic inflammation.[1] The compound was shown to be orally active in attenuating pulmonary responses to allergens.

Key findings from in vivo studies include:

-

Bronchodilation: Inhibition of bronchoconstriction induced by various stimuli.

-

Inhibition of Inflammatory Cell Infiltration: Reduction in the recruitment of eosinophils and neutrophils to the lungs.

-

Suppression of Mediator Release: Attenuation of the release of pro-inflammatory mediators from mast cells and other immune cells.

Experimental Protocols

While the specific protocol for WAY-127093B is not detailed in available literature, a standard phosphodiesterase IV inhibition assay can be described based on established methodologies.

In Vitro Phosphodiesterase IV (PDE4) Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of PDE4.

Workflow for PDE4 Inhibition Assay:

Detailed Methodology:

-

Enzyme Preparation: Recombinant human PDE4 is used as the source of the enzyme. The specific isoform (e.g., PDE4B, PDE4D) should be specified.

-

Compound Preparation: WAY-127093B racemate is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Assay Reaction:

-

The PDE4 enzyme is pre-incubated with varying concentrations of WAY-127093B or vehicle control in an assay buffer (typically containing Tris-HCl, MgCl2, and BSA) for a defined period at a specific temperature (e.g., 30°C).

-

The enzymatic reaction is initiated by the addition of a known concentration of cyclic AMP (cAMP), often including a small amount of radiolabeled [3H]-cAMP as a tracer.

-

The reaction is allowed to proceed for a fixed time and is then terminated, typically by heat inactivation or the addition of a stop solution.

-

-

Product Quantification:

-

The product of the reaction, adenosine monophosphate (AMP), is converted to adenosine by the addition of a 5'-nucleotidase.

-

The resulting adenosine is separated from the unreacted cAMP using techniques such as anion-exchange chromatography or scintillation proximity assay (SPA).

-

The amount of adenosine formed is quantified, which is directly proportional to the PDE4 activity.

-

-

Data Analysis:

-

The percentage of PDE4 inhibition for each concentration of WAY-127093B is calculated relative to the vehicle control.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a sigmoidal curve.

-

In Vivo Models of Pulmonary Inflammation

The oral activity of WAY-127093B was evaluated in established animal models.

Workflow for In Vivo Evaluation:

Detailed Methodology (Example using a Guinea Pig Model of Allergic Bronchoconstriction):

-

Animal Sensitization: Guinea pigs are actively sensitized by intraperitoneal injections of an allergen, such as ovalbumin, typically with an adjuvant like aluminum hydroxide.

-

Compound Administration: A predetermined time before the allergen challenge, animals are orally administered with WAY-127093B racemate at various doses or the vehicle control.

-

Allergen Challenge: Conscious and unrestrained animals are placed in a chamber and exposed to an aerosol of the allergen to induce bronchoconstriction.

-

Measurement of Airway Response: The severity of bronchoconstriction is assessed by measuring changes in respiratory parameters, such as breathing frequency and tidal volume, using a whole-body plethysmograph. The time to the onset of respiratory distress is a key endpoint.

-

Bronchoalveolar Lavage (BAL): At a specified time point after the challenge, animals are euthanized, and a bronchoalveolar lavage is performed to collect cells and fluid from the lungs.

-

Analysis of BAL Fluid: The collected BAL fluid is analyzed for total and differential cell counts (specifically eosinophils and neutrophils) and for the levels of inflammatory mediators (e.g., histamine, leukotrienes).

-

Data Analysis: The effects of WAY-127093B on the allergen-induced bronchoconstriction and inflammatory cell influx are compared between the treated and vehicle control groups to determine its efficacy.

Conclusion

WAY-127093B racemate is a potent, orally active phosphodiesterase IV inhibitor with demonstrated anti-allergic and anti-inflammatory properties in preclinical models. Its mechanism of action, centered on the elevation of intracellular cAMP, makes it a compound of interest for the potential treatment of inflammatory respiratory diseases. Further investigation to delineate its precise inhibitory constants against various PDE4 isoforms and to expand on its in vivo pharmacological profile would be of significant value to the scientific and drug development communities.

References

WAY-163909: A Technical Guide to its Racemate and Enantiomeric Profile at the 5-HT2C Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-163909 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) implicated in a variety of central nervous system functions, including mood, appetite, and cognition.[1] As with many chiral molecules, the pharmacological activity of WAY-163909 resides primarily in one of its enantiomers. This technical guide provides an in-depth analysis of the racemate versus the individual enantiomers of a key derivative of WAY-163909, focusing on their comparative pharmacology, the experimental methodologies used for their characterization, and the underlying signaling pathways.

Data Presentation: Racemate vs. Enantiomers

The following tables summarize the quantitative data for a key derivative of WAY-163909 (referred to as compound 15 in the source literature), highlighting the differences in potency and efficacy between its enantiomers at the human 5-HT2C receptor.[2]

Table 1: Functional Potency and Efficacy of WAY-163909 Derivative (Compound 15) Enantiomers at the 5-HT2C Receptor [2]

| Compound | EC50 (nM) | Emax (% of maximum response) |

| (R,R)-enantiomer (32) | ~1.3 | ~100% |

| (S,S)-enantiomer (33) | ~72.9 | ~95% |

Table 2: Receptor Binding Selectivity of WAY-163909 [3][4]

| Receptor Subtype | Ki (nM) |

| 5-HT2C | 10.5 |

| 5-HT2A | 212 |

| 5-HT2B | 484 |

Experimental Protocols

Chiral Resolution of WAY-163909 Derivative (Compound 15)[2]

The individual enantiomers of the WAY-163909 derivative were separated from the racemic mixture using the following protocol:

-

Diastereomeric Salt Formation: The racemic compound was reacted with a chiral resolving agent, di-p-toluoyl-l-tartaric acid, in isopropanol.

-

Fractional Crystallization: The resulting diastereomeric salts, having different solubilities, were separated by fractional crystallization.

-

Liberation of Enantiomers: The separated diastereomeric salts were then treated to remove the chiral auxiliary, yielding the individual enantiomerically pure compounds.

-

Stereochemical Assignment: The absolute stereochemistry of the separated enantiomers was determined by X-ray diffraction.

Radioligand Binding Assay for 5-HT2C Receptor Affinity[2][5]

The binding affinity of WAY-163909 and its derivatives for the 5-HT2A, 5-HT2B, and 5-HT2C receptors was determined using a competitive radioligand binding assay.

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor were prepared.

-

Incubation: The membranes were incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-(±)-2,5-dimethoxy-4-iodoamphetamine, [¹²⁵I]-(±)-DOI) and varying concentrations of the unlabeled test compound (WAY-163909 or its derivatives).

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters was quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Release[2]

The functional potency and efficacy of the compounds as 5-HT2C receptor agonists were determined by measuring their ability to stimulate intracellular calcium release in a cell line stably expressing the human 5-HT2C receptor.

-

Cell Culture: U2OS cells stably expressing the human 5-HT2C receptor were cultured in appropriate media.

-

Fluorescent Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of the test compounds (racemate or individual enantiomers) were added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, was measured using a fluorescence plate reader.

-

Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) and the maximum response (Emax) were determined from the concentration-response curves.

Mandatory Visualizations

Signaling Pathway of the 5-HT2C Receptor

Caption: Canonical Gq/G11 signaling cascade activated by the 5-HT2C receptor.

Experimental Workflow for Chiral Resolution and Pharmacological Characterization

Caption: Workflow for separating and characterizing the enantiomers.

Logical Relationship: Racemate vs. Enantiomers

Caption: A racemate is a 50:50 mixture of two enantiomers.

References

- 1. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of tools based on WAY163909, a 5-HT2C receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

In Vitro Binding Affinity of Novel Ligands to Serotonin Receptors: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific in vitro binding affinity data for the compound designated WAY-127093B at serotonin receptors. This technical guide, therefore, provides a comprehensive overview of the methodologies and expected data presentation for assessing the binding profile of a novel chemical entity, using the serotonin 5-HT2C receptor as a primary example due to the frequent targeting of this receptor by compounds with the "WAY" designation. The data presented herein for a representative compound should be considered illustrative.

Introduction

The serotonin (5-HT) system, with its at least 14 distinct receptor subtypes, is a critical modulator of a vast array of physiological and psychological processes, including mood, cognition, and appetite.[1][2] Consequently, these receptors are prominent targets for the development of novel therapeutics for psychiatric and neurological disorders.[2] A crucial first step in the characterization of a new chemical entity is the determination of its in vitro binding affinity and selectivity for these various receptor subtypes. This guide outlines the core principles and methodologies for such an assessment, focusing on the 5-HT2C receptor, a G protein-coupled receptor (GPCR) implicated in conditions like obesity, depression, and schizophrenia.[3][4]

Quantitative Binding Affinity Data

The binding affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. Lower Ki values indicate higher binding affinity. The following table presents an example of the binding profile for a selective 5-HT2C receptor agonist, WAY-161503, to illustrate how such data is typically presented.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT2C | [³H]mesulergine | Cloned human (CHO cells) | ~10-20 (inferred) | [5] |

| 5-HT2A | [³H]ketanserin | Cloned human (CHO cells) | ~60-120 (inferred) | [5] |

| 5-HT2B | [³H]LSD | Cloned human (CHO cells) | ~200-400 (inferred) | [5] |

| 5-HT1A | [³H]8-OH-DPAT | Rat hippocampus | >1000 | [5] |

| 5-HT1B | [¹²⁵I]GTI | Rat striatum | >1000 | [5] |

| 5-HT1D | [³H]5-HT | Bovine caudate | >1000 | [5] |

Note: The Ki values for WAY-161503 are inferred from selectivity ratios provided in the cited literature. Precise Ki values were not explicitly stated.

Experimental Protocols: Radioligand Competition Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[6] A competitive binding assay is used to determine the Ki of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand of known affinity.

Materials and Reagents

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human 5-HT2C receptor.

-

Radioligand: [³H]mesulergine, a high-affinity antagonist for the 5-HT2C receptor.

-

Test Compound: WAY-127093B (or other compound of interest) dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM MgCl₂.

-

Non-specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand such as mianserin or ketanserin.

-

Scintillation Cocktail: A liquid scintillation fluid compatible with the filter mats.

-

Filtration Apparatus: A 96-well cell harvester and glass fiber filter mats (e.g., Whatman GF/B).

-

Scintillation Counter: A microplate scintillation counter.

Assay Procedure

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Homogenize briefly using a Polytron homogenizer.

-

Assay Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M), and the radioligand at a fixed concentration near its Kd (e.g., 1-2 nM [³H]mesulergine).

-

Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the NSB agent.

-

Incubation: Add the membrane suspension to each well to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the incubation by filtering the contents of the plate through the glass fiber filter mats using the cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter mats and place them in a sample bag with scintillation cocktail. Measure the radioactivity retained on the filters using a microplate scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G protein-coupled receptor that primarily signals through the Gq/11 pathway.[7][8]

Upon agonist binding, the 5-HT2C receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of downstream cellular responses. Recent studies have also indicated that the 5-HT2C receptor can couple to other G proteins, such as Gi/o/z and G12/13, highlighting the complexity of its signaling profile.[3][7]

Conclusion

The in vitro characterization of a novel compound's binding affinity for serotonin receptors is a foundational element of drug discovery. Through systematic radioligand binding assays, researchers can determine the potency and selectivity of compounds like the hypothetical WAY-127093B. This information, combined with an understanding of the downstream signaling pathways of the targeted receptors, provides critical insights into a compound's potential therapeutic efficacy and off-target liabilities. The methodologies and principles outlined in this guide serve as a framework for these essential preclinical investigations.

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. Serotonin receptors in depression: from A to B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

WAY127093B Racemate: A Technical Guide to its Potential as a Phosphodiesterase IV Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY127093B is a phosphodiesterase IV (PDE4) inhibitor that has been evaluated for its anti-inflammatory and anti-allergic properties. As a racemate, it represents a mixture of stereoisomers that collectively contribute to its pharmacological activity. This technical guide provides a comprehensive overview of the available data on WAY127093B racemate, with a focus on its potential therapeutic applications. The document details its mechanism of action through the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes critical pathways and workflows.

Introduction

Phosphodiesterase IV (PDE4) is a key enzyme in the regulation of intracellular signaling pathways, primarily through its role in the degradation of cyclic adenosine monophosphate (cAMP). The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of various downstream effectors, including protein kinase A (PKA). This modulation has been shown to have significant anti-inflammatory effects, making PDE4 a compelling target for the development of novel therapeutics for a range of inflammatory conditions.

WAY127093B has been identified as an orally active PDE4 inhibitor. Its racemate has been studied in preclinical models, demonstrating its potential in treating diseases with an inflammatory component. This guide will delve into the technical details of its pharmacology and potential applications.

Mechanism of Action: The cAMP Signaling Pathway

The primary mechanism of action of WAY127093B is the inhibition of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP, which then activates PKA. Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to cAMP response elements (CREs) on DNA, leading to the transcription of anti-inflammatory genes and the suppression of pro-inflammatory gene expression.

Caption: PDE4 Inhibition and cAMP Signaling Pathway.

Potential Therapeutic Applications

The anti-inflammatory properties of PDE4 inhibitors like WAY127093B suggest their potential use in a variety of diseases, including:

-

Chronic Obstructive Pulmonary Disease (COPD): By reducing inflammation in the airways, PDE4 inhibitors can help to improve lung function and reduce exacerbations.

-

Asthma: Similar to COPD, the anti-inflammatory effects can be beneficial in controlling asthma symptoms.

-

Psoriasis: PDE4 inhibitors can modulate the immune response in the skin, leading to a reduction in psoriatic plaques.

-

Atopic Dermatitis: By suppressing the inflammatory cascade, these inhibitors can alleviate the symptoms of eczema.

-

Rheumatoid Arthritis: The systemic anti-inflammatory effects may be beneficial in managing this autoimmune disease.

-

Other Inflammatory Conditions: Research is ongoing into the use of PDE4 inhibitors for other inflammatory and autoimmune disorders.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following table provides representative data for a well-characterized PDE4 inhibitor, Rolipram, to illustrate the typical potency of this class of compounds.

| Parameter | Value | Description |

| IC50 vs. PDE4 | ~1 µM | The half maximal inhibitory concentration against the PDE4 enzyme. |

| Oral Bioavailability | Moderate | The proportion of the drug that reaches systemic circulation after oral administration. |

| Plasma Half-life | Varies | The time it takes for the concentration of the drug in the plasma to reduce by half. |

Note: The data presented above is for illustrative purposes and may not be representative of this compound. Further studies are required to determine the specific pharmacokinetic and pharmacodynamic profile of WAY127093B.

Experimental Protocols

In Vitro PDE4 Enzyme Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound against the PDE4 enzyme.

Materials:

-

Recombinant human PDE4 enzyme

-

cAMP substrate

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

This compound or other test compounds

-

Detection reagent (e.g., a fluorescent phosphate sensor)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microplate, add the recombinant PDE4 enzyme to each well.

-

Add the diluted test compound to the respective wells.

-

Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding a stop solution or by heat inactivation.

-

Add the detection reagent to quantify the amount of AMP produced (or remaining cAMP).

-

Measure the signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Caption: In Vitro PDE4 Inhibition Assay Workflow.

In Vivo Lipopolysaccharide (LPS)-Induced TNF-α Production Model

This protocol describes an in vivo model to assess the anti-inflammatory effect of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α.

Materials:

-

Laboratory animals (e.g., mice or rats)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound or other test compounds

-

Vehicle for drug administration (e.g., saline, DMSO)

-

Anesthesia

-

Blood collection supplies

-

TNF-α ELISA kit

Procedure:

-

Acclimatize the animals to the laboratory conditions.

-

Administer this compound or vehicle to the respective groups of animals at a predetermined time before the LPS challenge.

-

Induce a systemic inflammatory response by intraperitoneally injecting a specific dose of LPS.

-

At a peak time for TNF-α production (e.g., 1-2 hours post-LPS), collect blood samples from the animals under anesthesia.

-

Process the blood samples to obtain plasma or serum.

-

Quantify the levels of TNF-α in the plasma or serum using a TNF-α ELISA kit according to the manufacturer's instructions.

-

Compare the TNF-α levels between the vehicle-treated and compound-treated groups to determine the in vivo efficacy.

Conclusion

This compound, as a phosphodiesterase IV inhibitor, holds promise as a potential therapeutic agent for a range of inflammatory diseases. Its mechanism of action via the modulation of the cAMP signaling pathway is well-established for this class of compounds. While specific quantitative data for WAY127093B is not extensively available, the provided protocols and background information offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound and its individual stereoisomers to fully understand its clinical viability.

Unveiling the Molecular Blueprint: A Technical Guide to the Cellular Signaling Pathways Activated by WAY-127093B

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-127093B is a potent and selective phosphodiesterase IV (PDE4) inhibitor. This document provides an in-depth technical guide to the cellular signaling pathways modulated by this compound. By inhibiting PDE4, WAY-127093B prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger. The resulting elevation in intracellular cAMP levels activates downstream effectors, primarily Protein Kinase A (PKA), which in turn phosphorylates a cascade of substrates, culminating in the modulation of transcriptional processes through the phosphorylation of the cAMP response element-binding protein (CREB). This guide details the core mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascade.

Core Mechanism of Action: Phosphodiesterase IV Inhibition

WAY-127093B exerts its biological effects by selectively inhibiting phosphodiesterase IV (PDE4), an enzyme responsible for the hydrolysis and subsequent inactivation of cAMP. This inhibition leads to an accumulation of intracellular cAMP, thereby amplifying cAMP-mediated signaling pathways.

Quantitative Data: Potency of WAY-127093B

| Compound | Target | IC50 (nM) | Reference |

| Rolipram | PDE4 | ~100-1000 | (Various Sources) |

| Roflumilast | PDE4 | ~0.8 | (Various Sources) |

This table provides context with related compounds; specific quantitative data for WAY-127093B is currently limited in public literature.

The cAMP Signaling Cascade Activated by WAY-127093B

The primary consequence of PDE4 inhibition by WAY-127093B is the potentiation of the cAMP signaling pathway. This cascade is a fundamental mechanism for cellular regulation in response to a variety of extracellular stimuli.

Diagram of the Core Signaling Pathway

Caption: Core signaling pathway activated by WAY-127093B.

Activation of Protein Kinase A (PKA)

The accumulation of cAMP leads to the activation of Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, causing the release of the active catalytic subunits.

Phosphorylation of CREB

The freed PKA catalytic subunits translocate to the nucleus where they phosphorylate the cAMP response element-binding protein (CREB) at a key serine residue (Ser133).

Gene Transcription

Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CBP/p300, and binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in a wide array of cellular functions, including inflammation, metabolism, and neuronal plasticity.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of PDE4 inhibitors like WAY-127093B.

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of WAY-127093B against PDE4.

Methodology:

-

Enzyme Preparation: Recombinant human PDE4 is purified.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing MgCl2 is prepared.

-

Substrate: A fluorescently labeled cAMP derivative is used as the substrate.

-

Procedure:

-

WAY-127093B is serially diluted to a range of concentrations.

-

The PDE4 enzyme is incubated with the various concentrations of WAY-127093B.

-

The enzymatic reaction is initiated by the addition of the fluorescent cAMP substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of hydrolyzed substrate is quantified using a fluorescence plate reader.

-

-

Data Analysis: The percentage of inhibition at each concentration of WAY-127093B is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Diagram of Experimental Workflow

Caption: Workflow for in vitro PDE4 inhibition assay.

Cellular cAMP Measurement Assay

Objective: To measure the change in intracellular cAMP levels in response to WAY-127093B treatment.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293, U937) is cultured in appropriate media.

-

Cell Treatment: Cells are treated with varying concentrations of WAY-127093B for a specified duration. A positive control, such as the adenylyl cyclase activator forskolin, is often included.

-

Cell Lysis: The cells are lysed to release intracellular contents, including cAMP.

-

cAMP Quantification: Intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration of cAMP in treated cells is compared to that in untreated control cells.

Western Blot for CREB Phosphorylation

Objective: To assess the effect of WAY-127093B on the phosphorylation of CREB.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with WAY-127093B as described in the cAMP measurement assay.

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated CREB (pCREB).

-

A separate membrane is incubated with a primary antibody for total CREB as a loading control.

-

The membranes are then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Data Analysis: The intensity of the pCREB band is normalized to the intensity of the total CREB band to determine the relative level of CREB phosphorylation.

Diagram of Logical Relationship

Caption: Logical cascade of events following WAY-127093B administration.

Conclusion

WAY-127093B is a valuable research tool for investigating the physiological and pathological roles of the cAMP signaling pathway. Its mechanism of action as a selective PDE4 inhibitor leads to the activation of PKA and subsequent phosphorylation of CREB, resulting in the modulation of gene expression. The experimental protocols outlined in this guide provide a framework for the further characterization of WAY-127093B and other PDE4 inhibitors in various cellular contexts, aiding in the exploration of their therapeutic potential in inflammatory and neurological disorders. Further research is warranted to elucidate the precise quantitative inhibitory profile of WAY-127093B against different PDE4 subtypes.

Methodological & Application

Protocol for the Dissolution of WAY127093B Racemate for Experimental Use

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the dissolution of WAY127093B racemate, a phosphodiesterase IV (PDE4) inhibitor also investigated for its activity at serotonin receptors. These guidelines are intended for researchers utilizing this compound in in vitro and in vivo experimental settings. The protocol outlines recommended solvents, preparation of stock solutions, and procedures for creating working solutions suitable for various assays. Adherence to these protocols is crucial for obtaining reproducible and reliable experimental results.

Introduction

WAY127093B is a racemate that acts as a potent, orally active inhibitor of phosphodiesterase IV (PDE4) and has been studied for its effects on serotonin receptor activity.[1] PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in numerous cellular signaling pathways. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which can modulate inflammatory responses and other cellular functions. Additionally, its interaction with serotonin pathways suggests potential applications in neuroscience research.[2] Proper dissolution and preparation of this compound are critical first steps for any in vitro or in vivo investigation. This protocol provides a generalized methodology based on common practices for similar research compounds.

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol, absolute

-

Saline (0.9% sodium chloride), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Heating block or water bath

Quantitative Data Summary: Recommended Solvents and Concentrations

The following table summarizes the recommended solvents for preparing stock and working solutions of this compound. Researchers should perform their own solubility tests to confirm the optimal conditions for their specific experimental needs.

| Solvent | Use | Recommended Starting Concentration | Notes |

| DMSO | Stock Solution | 10-50 mM | Anhydrous DMSO is recommended. Warm gently (37°C) and sonicate to aid dissolution. Store stock solutions at -20°C or -80°C. |

| Ethanol | Stock Solution | 10-25 mM | Can be an alternative to DMSO for certain applications. Store at -20°C. |

| Aqueous Buffers (PBS, Saline) | Working Solutions (for in vivo) | Dilute from stock solution to desired final concentration. | The final concentration of the organic solvent (e.g., DMSO) should be minimized (typically <1%) to avoid vehicle effects. |

| Cell Culture Medium | Working Solutions (for in vitro) | Dilute from stock solution to desired final concentration. | The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid cytotoxicity. |

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

-

Weighing the Compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.245 mg of the compound (Molecular Weight: 424.5 g/mol ).

-

Adding Solvent: Add the appropriate volume of anhydrous DMSO to the powder in a sterile microcentrifuge tube. For 4.245 mg, add 1 mL of DMSO.

-

Dissolution: Vortex the mixture thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C in a water bath can also aid dissolution.

-

Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Preparation of Working Solutions for In Vitro Experiments

-

Thawing the Stock Solution: Thaw the 10 mM DMSO stock solution at room temperature.

-

Serial Dilutions: Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium as used for the highest concentration of the working solution. This is crucial to account for any effects of the solvent on the cells.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to minimize cytotoxicity.

Preparation of Working Solutions for In Vivo Experiments

-

Thawing the Stock Solution: Thaw the 10 mM DMSO stock solution at room temperature.

-

Dilution in Vehicle: Dilute the stock solution in a suitable sterile vehicle for in vivo administration, such as saline (0.9% NaCl) or PBS. The choice of vehicle may depend on the route of administration.

-

Final DMSO Concentration: The final concentration of DMSO in the injection solution should be minimized, ideally below 1%, to reduce potential toxicity.

-

Solubility Check: After dilution, check for any precipitation. If precipitation occurs, the formulation may need to be adjusted, for example, by using a co-solvent system (e.g., with Tween 80 or Cremophor EL), subject to ethical and experimental considerations.

-

Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO (or other solvents) in the saline or PBS for administration to the control group of animals.

Signaling Pathway

The primary mechanism of action of WAY127093B is the inhibition of PDE4. This enzyme specifically hydrolyzes cAMP. By inhibiting PDE4, WAY127093B increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. The compound's activity at serotonin receptors, such as the 5-HT1A receptor, suggests a G-protein coupled signaling cascade, which can also modulate adenylyl cyclase activity and cAMP levels, potentially interacting with the PDE4 inhibition pathway.

Caption: Signaling pathway of WAY127093B.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing WAY127093B for experimental use.

Caption: Workflow for preparing WAY127093B solutions.

References

Application Notes and Protocols for Testing WAY-127093B Effects in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-127093B is an orally active phosphodiesterase IV (PDE4) inhibitor.[1][2][3] PDE4 inhibitors are a class of drugs that prevent the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways within the central nervous system.[4] By increasing intracellular cAMP levels, PDE4 inhibitors have been shown to possess pro-cognitive, antidepressant, anxiolytic, and neuroprotective properties.[4][5][6][7][8][9] These application notes provide detailed protocols for a battery of behavioral assays to characterize the effects of WAY-127093B in mice, based on the known behavioral profile of other PDE4 inhibitors such as rolipram, roflumilast, and ibudilast.

Signaling Pathway

The primary mechanism of action for PDE4 inhibitors like WAY-127093B is the inhibition of the PDE4 enzyme, which leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and promotes the transcription of genes involved in neuronal plasticity, survival, and function, including Brain-Derived Neurotrophic Factor (BDNF).[9][10][11]

Experimental Workflow

A typical experimental workflow for evaluating the behavioral effects of WAY-127093B in mice involves several key stages, from drug preparation and administration to behavioral testing and data analysis. It is crucial to include appropriate control groups (vehicle-treated) and positive controls (e.g., a known anxiolytic, antidepressant, or cognitive enhancer) to validate the assays.

Data Presentation: Summary of Expected Effects of PDE4 Inhibitors

The following tables summarize the expected outcomes of WAY-127093B treatment in various behavioral assays, based on data from studies on other PDE4 inhibitors. Dosages and specific effects may vary and should be determined empirically for WAY-127093B.

| Behavioral Assay for Anxiety | PDE4 Inhibitor (Example) | Dose Range (mg/kg, i.p.) | Key Findings in Mice |

| Elevated Plus Maze | Rolipram | 0.31 - 1.25 | Increased percentage of entries into and time spent in the open arms.[12] |

| PDE4B Knockout | N/A | Displayed decreased anxiety-like behavior.[7] | |

| Light-Dark Transition Test | Rolipram | 0.31 - 1.25 | Decreased latency to enter and increased time spent in the light compartment.[12] |

| PDE4B Knockout | N/A | Showed anxiogenic-like behavior with reduced time in the light compartment.[13][14] | |

| Hole-Board Test | Rolipram | 0.31 - 1.25 | Increased number of head-dips and time spent head-dipping.[12] |

| PDE4B Knockout | N/A | Displayed decreased head-dips, indicating anxiogenic-like behavior.[13][14] |

| Behavioral Assay for Depression | PDE4 Inhibitor (Example) | Dose Range (mg/kg, i.p.) | Key Findings in Mice |

| Forced Swim Test (FST) | Rolipram | 0.31 - 1.25 | Dose-dependently decreased immobility time.[5] |

| FCPR03 | 1 | Decreased immobility time in LPS-induced depression model.[15][16] | |

| PDE4D Knockout | N/A | Exhibited decreased immobility time, similar to antidepressant treatment.[9] | |

| Tail Suspension Test (TST) | Rolipram | 0.62 - 1.25 | Decreased immobility time.[5] |

| FCPR03 | 1 | Reduced immobility duration in LPS-induced depression model.[15][16] | |

| Sucrose Preference Test | RES003 (Novel PDE4 inhibitor) | 5 - 10 (i.g.) | Increased sucrose preference in a chronic unpredictable stress model.[11] |

| Behavioral Assay for Cognition | PDE4 Inhibitor (Example) | Dose Range (mg/kg) | Key Findings in Mice |

| Novel Object Recognition | Roflumilast | 0.1 - 0.4 (i.g.) | Improved learning and memory in APP/PS1 transgenic mice.[10] |

| Rolipram | N/A | Ameliorated cognitive deficits in APP/PS1 mice.[6] | |

| Morris Water Maze | Roflumilast | 0.1 - 0.4 (i.g.) | Significantly improved learning and memory in APP/PS1 mice.[10] |

| FFPM (Novel PDE4 inhibitor) | 0.25 - 0.5 (i.g.) | Improved spatial learning and memory in APP/PS1 mice.[17] | |

| Step-Down Passive Avoidance | Roflumilast | 0.1 - 0.4 (i.g.) | Enhanced non-spatial memory in APP/PS1 transgenic mice.[10] |

Experimental Protocols

I. Assays for Anxiolytic-Like Effects

A. Elevated Plus Maze (EPM)

-

Principle: This test is based on the natural aversion of mice to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure:

-

Administer WAY-127093B (or vehicle/positive control) via the desired route (e.g., intraperitoneally, 30 minutes prior to testing).

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the number of entries into and the time spent in each arm using an automated tracking system or by a trained observer blind to the treatment groups.

-

-

Parameters Measured:

-

Percentage of open arm entries.

-

Percentage of time spent in the open arms.

-

Total number of arm entries (as a measure of general locomotor activity).

-

B. Light-Dark Transition Test

-

Principle: This test utilizes the conflict between the innate tendency of mice to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.

-

Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.

-

Procedure:

-

Administer WAY-127093B (or vehicle/positive control).

-

Place the mouse in the dark compartment.

-

Allow the mouse to explore the apparatus for 10 minutes.

-

Record the latency to first enter the light compartment, the number of transitions between compartments, and the total time spent in the light compartment.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Number of transitions between compartments.

-

Latency to enter the light compartment.

-

II. Assays for Antidepressant-Like Effects

A. Forced Swim Test (FST)

-

Principle: This test is based on the observation that mice, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatments reduce the duration of immobility.

-

Apparatus: A transparent glass cylinder filled with water.

-

Procedure:

-

Administer WAY-127093B (or vehicle/positive control).

-

Place the mouse in the cylinder of water (23-25°C) for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

-

Parameters Measured:

-

Duration of immobility.

-

B. Tail Suspension Test (TST)

-

Principle: Similar to the FST, this test induces a state of depression-like behavior in mice by subjecting them to a short-term, inescapable stressor. Antidepressants decrease the time spent immobile.

-

Apparatus: A device from which a mouse can be suspended by its tail.

-

Procedure:

-

Administer WAY-127093B (or vehicle/positive control).

-

Suspend the mouse by its tail using adhesive tape, ensuring it cannot escape or climb onto its tail.

-

Record the total duration of immobility over a 6-minute period.

-

-

Parameters Measured:

-

Duration of immobility.

-

III. Assays for Cognitive-Enhancing Effects

A. Novel Object Recognition (NOR) Test

-

Principle: This test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one. It assesses learning and memory without the need for external reinforcement or punishment.

-

Apparatus: An open-field arena and two sets of different objects.

-

Procedure:

-

Habituation: Allow the mouse to explore the empty arena for 10 minutes on two consecutive days.

-

Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

-

Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes. WAY-127093B can be administered before the training or testing phase depending on the aspect of memory being investigated (acquisition, consolidation, or retrieval).

-

-

Parameters Measured:

-

Time spent exploring each object (novel and familiar).

-

Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

B. Morris Water Maze (MWM)

-

Principle: This is a test of spatial learning and memory in which mice must learn to locate a hidden platform in a circular pool of opaque water, using distal visual cues.

-

Apparatus: A large circular pool filled with opacified water, with a submerged platform and various extra-maze visual cues.

-

Procedure:

-

Acquisition Phase (4-5 days): Conduct 4 trials per day. In each trial, place the mouse in the water at one of four starting positions and allow it to swim until it finds the hidden platform. If the mouse does not find the platform within 60-90 seconds, guide it to the platform. Allow the mouse to remain on the platform for 15-30 seconds. WAY-127093B is typically administered before each day's trials.

-

Probe Trial (Day after last acquisition day): Remove the platform and allow the mouse to swim for 60 seconds.

-

-

Parameters Measured:

-

Acquisition: Escape latency (time to find the platform), path length, and swimming speed.

-

Probe Trial: Time spent in the target quadrant (where the platform was located), number of crossings over the former platform location.

-

Conclusion

The behavioral assays outlined in these application notes provide a comprehensive framework for evaluating the potential anxiolytic, antidepressant, and cognitive-enhancing effects of WAY-127093B in mice. Given that WAY-127093B is a PDE4 inhibitor, it is hypothesized that it will produce behavioral effects consistent with other drugs in this class. Researchers should carefully consider dose-response relationships and appropriate control groups to ensure the validity and reproducibility of their findings. The provided protocols and diagrams serve as a guide for designing and executing robust preclinical studies to characterize the behavioral pharmacology of WAY-127093B.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WAY127093B racemate|145743-63-1|MOLNOVA [molnova.cn]

- 3. This compound Supplier | CAS 145743-63-1 | AOBIOUS [aobious.com]

- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Antidepressant- and anxiolytic-like effects of the phosphodiesterase-4 (PDE4) inhibitor rolipram on behavior depend on cyclic AMP-response element binding protein (CREB)-mediated neurogenesis in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific Inhibition of Phosphodiesterase-4B Results in Anxiolysis and Facilitates Memory Acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Persistent improvement in synaptic and cognitive functions in an Alzheimer mouse model after rolipram treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roflumilast ameliorates cognitive impairment in APP/PS1 mice via cAMP/CREB/BDNF signaling and anti-neuroinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The anti-depressant effects of a novel PDE4 inhibitor derived from resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anxiogenic-Like Behavioral Phenotype of Mice Deficient in Phosphodiesterase 4B (PDE4B) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of Phosphodiesterase 4 by FCPR03 Alleviates Lipopolysaccharide-Induced Depressive-Like Behaviors in Mice: Involvement of p38 and JNK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2024.sci-hub.box [2024.sci-hub.box]

Application Notes and Protocols for Electrophysiology Studies with WAY-127093B Racemate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Conflicting Information on the Primary Target of WAY-127093B